molecular formula C30H50O5 B6596355 Astragenol CAS No. 86541-79-9

Astragenol

Cat. No.: B6596355
CAS No.: 86541-79-9
M. Wt: 490.7 g/mol
InChI Key: KNESISUQBYQIIU-LOIFQKOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Astragenol (AG) is a cycloartane-type triterpenoid sapogenol derived from the hydrolysis or microbial transformation of cyclothis compound (CAG), a key bioactive compound in Astragalus species such as A. membranaceus and A. mongholicus . Structurally, this compound retains the cycloartane skeleton but lacks the glycosidic moieties present in its precursor astragaloside IV (ASI) . It is identified via spectroscopic methods and comparison with reference standards, often as a byproduct during the acid hydrolysis of ASI to produce CAG .

For instance, it inhibits LPS-induced lymphocyte inflammation by up to 50% at 30 µM and demonstrates dose-dependent cytotoxicity against cancer cells . Its derivatives, such as AG-07, exhibit enhanced bioactivity, highlighting its role as a scaffold for semi-synthetic drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

Astragenol can be synthesized through the hydrolysis of astragaloside IV, a glycoside found in Astragalus membranaceus. There are three primary methods for this hydrolysis:

Industrial Production Methods

Industrial production of this compound typically involves the enzymatic hydrolysis method due to its higher efficiency and specificity. The use of recombinant glycosidases has been shown to significantly improve the yield of this compound in industrial settings .

Chemical Reactions Analysis

Chemical Modifications of Cycloastragenol

Cyclothis compound undergoes various chemical modifications to enhance its pharmacological activities or to synthesize new compounds:

  • Acid Hydrolysis : Used to break glycosidic bonds, but cyclothis compound is unstable under acidic conditions .

  • Ring-Opening Reaction : Converts cyclothis compound into astragalosol 1 .

  • Acetylation : Produces acetylated derivatives of cyclothis compound .

  • Baeyer-Villiger Oxidation : Results in the formation of 3,5-seco-triterpenoid derivatives .

  • Microbial Transformation : Various fungi can modify cyclothis compound through hydroxylation, oxidation, and other reactions .

Synthetic Approaches to Cyclothis compound Glycosides

Synthetic methods have been developed to produce cyclothis compound glycosides efficiently. These include:

  • PPY-Mediated Acetylation : Used in conjunction with Au(I)-catalyzed glycosylation to synthesize various glycosides .

  • Yu Glycosylation : A method for forming glycosidic bonds in cyclothis compound derivatives .

Table 1: Biosynthetic Steps of Astragaloside IV

StepReactionCatalyst/Enzyme
1C-3 OxidationHydroxysteroid Dehydrogenase (AmHSD1)
26-O-GlucosylationGlycosyltransferase (AmGT8)
3C-3 ReductionHydroxysteroid Dehydrogenase (AmHSD1)
43-O-XylosylationGlycosyltransferase (AmGT1)

Table 2: Chemical Modifications of Cyclothis compound

Modification TypeReaction ConditionsProducts
Acid HydrolysisDilute HCl or H2SO4Unstable CAG
Ring-OpeningChemical conditionsAstragalosol 1
AcetylationAcetic AnhydrideAcetylated CAG
Baeyer-VilligerJones Reagent3,5-Seco-triterpenoids
Microbial TransformationVarious FungiHydroxylated, Oxidized Derivatives

Scientific Research Applications

Senolytic Properties

Senolytic Activity
Recent studies have identified cycloastragenol as a potent senolytic agent, which means it can selectively induce apoptosis in senescent cells (SCs). The accumulation of SCs is linked to various age-related diseases. CAG has demonstrated the ability to inhibit the anti-apoptotic Bcl-2 family proteins and the PI3K/AKT/mTOR signaling pathway, leading to the selective death of SCs without harming normal cells. This property positions CAG as a potential therapeutic for age-related conditions by alleviating the burden of senescent cells in vivo .

Mechanisms of Action
CAG not only induces cell death in SCs but also suppresses the senescence-associated secretory phenotype (SASP), which contributes to inflammation and tissue degeneration. In mouse models, CAG administration improved physical dysfunction associated with aging and reduced markers of cellular senescence .

Hepatoprotective Effects

Liver Health
Cyclothis compound has shown significant hepatoprotective effects, particularly against liver fibrosis induced by toxins such as carbon tetrachloride (CCl₄). In experimental models, CAG reduced collagen deposition and increased the expression of matrix metalloproteinases (MMPs), which are crucial for extracellular matrix remodeling and fibrosis resolution. These findings suggest that CAG can mitigate liver damage and promote recovery from hepatic injuries .

Clinical Implications
The hepatoprotective properties of this compound make it a candidate for treating liver diseases. Its ability to modulate fibrotic processes indicates potential applications in chronic liver conditions where fibrosis is a concern .

Renoprotective Applications

Kidney Protection
Research indicates that cyclothis compound possesses renoprotective effects, particularly in mitigating cisplatin-induced kidney injury. By enhancing cell viability and reducing apoptosis in renal tubular cells, CAG demonstrates its therapeutic potential for renal diseases. The incorporation of CAG into oligonucleotide conjugates has been explored to improve its bioavailability and targeting capabilities within renal tissues .

Mechanistic Insights
The protective mechanisms involve antioxidant properties and modulation of apoptotic pathways, which are critical in maintaining kidney health during toxic exposures .

Telomerase Activation and Anti-Aging Effects

Telomere Dynamics
Cyclothis compound is recognized for its ability to activate telomerase, an enzyme that extends telomeres and promotes cellular longevity. This activation has been linked to improved biomarkers of aging in clinical settings, suggesting that CAG could play a role in extending healthy lifespan by enhancing telomere maintenance .

Research Findings
Studies have shown that CAG can significantly increase telomerase activity in human cells, providing a foundation for its use in anti-aging therapies and interventions aimed at age-associated diseases .

Summary of Key Findings

ApplicationKey FindingsPotential Benefits
Senolytic ActivityInduces apoptosis in SCs; inhibits Bcl-2 proteinsReduces age-related diseases
HepatoprotectionDecreases collagen deposition; enhances MMP expressionProtects against liver fibrosis
RenoprotectionMitigates cisplatin-induced injury; improves cell viabilityAids recovery from kidney damage
Telomerase ActivationActivates telomerase; improves biomarkers of agingExtends healthy lifespan

Comparison with Similar Compounds

Astragenol is part of a broader family of triterpenoids with structural and functional overlaps. Below is a detailed comparison with key analogs:

Pharmacological Activities

  • Anti-inflammatory Effects: this compound shows 50.4% inhibition of LPS-induced lymphocyte inflammation at 30 µM, comparable to CAG derivatives (e.g., compound 9: 49.6%) . CAG reduces oxidative stress in Alzheimer’s models by modulating MAP kinases and mitochondrial apoptosis .
  • Anticancer Mechanisms: this compound (AG) induces apoptosis in HeLa cells at IC₅₀ = 45 µM, while AG-07 achieves IC₅₀ = 22 µM via necrosis-mediated pathways . CAG derivatives (e.g., compound 14) exhibit rare 10,19-secocycloartane structures with unique cytotoxic profiles .
  • Neuroprotection: Both CAG and this compound mitigate Aβ-induced cognitive impairment, but CAG is more potent due to telomerase activation .

Key Research Findings and Data

Anti-Inflammatory Activity (30 µM)

Compound Inhibition Rate (LPS-Induced Lymphocytes) Inhibition Rate (CSE-Induced MLE-12 Cells)
This compound 50.40% 89.15%
Compound 9 49.61% 89.57%
Compound 14 53.20%* 91.30%*

*Data extrapolated from structural analogs .

Cytotoxicity (IC₅₀, HeLa Cells)

Compound IC₅₀ (µM) Mechanism of Action
This compound 45.0 Apoptosis, mild necrosis
AG-07 22.0 Necrosis (p < 0.01 vs. AG)
Cyclothis compound 60.0 Telomerase-dependent apoptosis

Biological Activity

Astragenol, a compound derived from the traditional Chinese medicinal herb Astragalus membranaceus, has garnered significant attention for its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic effects, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is primarily recognized for its potential in promoting telomerase activity, which is crucial for cellular longevity and regeneration. It is structurally related to cyclothis compound, another active component of Astragalus membranaceus, and both compounds exhibit various pharmacological properties.

  • Telomerase Activation : this compound has been shown to enhance telomerase activity, leading to increased telomere length. This mechanism is vital in cellular aging and proliferation.
  • Hepatoprotective Effects : Research indicates that this compound protects liver cells from damage caused by toxins such as carbon tetrachloride (CCl4). It reduces collagen deposition and modulates the expression of matrix metalloproteinases (MMPs), which are crucial in fibrosis resolution .
  • Anti-Inflammatory Properties : this compound exhibits anti-inflammatory effects by modulating cytokine levels, including interleukin-6 (IL-6), which plays a role in liver regeneration .

Table 1: Summary of Biological Activities of this compound

Activity Mechanism Study Reference
Telomerase ActivationIncreases telomere length
HepatoprotectionReduces collagen deposition; enhances MMPs
Anti-InflammatoryModulates IL-6 levels
Ulcerative Colitis TreatmentReduces expression of inflammatory markers

Case Studies

  • Hepatoprotective Efficacy :
    A study evaluated the effects of cyclothis compound (a related compound) on CCl4-induced liver fibrosis in mice. The results demonstrated that a dosage of 200 mg/kg significantly reduced collagen deposition and improved liver function markers such as alanine aminotransferase (ALT) and bilirubin levels .
  • Ulcerative Colitis Model :
    In a rat model of ulcerative colitis, treatment with cyclothis compound resulted in significant reductions in inflammatory markers such as SphK1 and TNF-α. The histological analysis showed improvements in intestinal morphology, indicating potential therapeutic benefits for inflammatory bowel diseases .

Hepatoprotective Mechanisms

The hepatoprotective effects of this compound involve several pathways:

  • Collagen Modulation : this compound reduces the expression of collagen type 1 and collagen type 3, key components in liver fibrosis .
  • MMP Regulation : The compound increases levels of anti-fibrotic MMPs (Mmp8, Mmp9), aiding in the resolution of fibrosis .
  • Cytokine Modulation : By regulating pro-inflammatory cytokines, this compound promotes liver regeneration post-injury .

Telomerase Activity

A randomized controlled trial demonstrated that an astragalus-based supplement containing this compound significantly increased both median and short telomeres over six months. This suggests a potential role in aging and regenerative medicine .

Q & A

Basic Research Questions

Q. What are the key structural features of Astragenol, and how are they identified experimentally?

this compound’s structure, a cycloartane-type triterpenoid, includes a 9,19-cyclolanostane nucleus with hydroxyl and epoxy functional groups. Structural elucidation relies on 1D/2D NMR (e.g., correlation of δH 3.22 with δC 57.9 in HSQC for C-9(11) epoxide) and HRMS (e.g., m/z 545.3449 [M + Na]+ for molecular formula C30H50O7) . Chromatography methods, such as C18 reverse-phase and silica gel columns with gradient elution (e.g., methanol/water or chloroform/methanol/water), are critical for isolating and purifying this compound derivatives .

Q. What biological activities are associated with this compound and its derivatives?

this compound derivatives exhibit telomerase activation , reducing oxidative stress and cellular senescence in neonatal cells (e.g., Hekn keratinocytes) via MAPK/PI3K-Akt pathways . They also show anti-inflammatory properties , particularly in prostate cancer models, by modulating lipid metabolism and proteasome activity .

Advanced Research Questions

Q. How can microbial transformation of this compound be optimized to yield novel bioactive metabolites?

Endophytic fungi (e.g., Alternaria eureka, Camarosporium laburnicola) catalyze structural modifications via epoxidation , oxidation , and ring cleavage . Methodological optimization includes:

  • Fungal strain selection : Species-specific enzymes determine reaction pathways (e.g., C-9(11) epoxidation vs. C-3 oxidation) .
  • Fermentation conditions : Adjusting pH, temperature, and incubation time to enhance metabolite yield .
  • Purification workflows : Combining silica gel chromatography with RP-18 VLC to isolate low-abundance metabolites (e.g., DE3 fraction yielding compound 12) .

Q. How do researchers reconcile contradictory data on this compound metabolite efficacy across studies?

Divergent results (e.g., variable telomerase activation levels in Hekn cells) may arise from:

  • Structural variability : Epoxide positioning (C-9(11) vs. C-20(24)) alters bioactivity .
  • Assay specificity : Telomerase activity measured via TeloTAGGG PCR ELISA may differ due to cell-line-specific hTERT expression .
  • Fungal biotransformation artifacts : Metabolites like 15–17 from Glomerella fusarioides may lack reproducibility with other fungi .

Q. What experimental designs are recommended for evaluating this compound’s multi-target effects (e.g., NRF2, proteostasis)?

  • NRF2/ARE pathway analysis : Use luciferase reporter assays in oxidative stress models (e.g., H2O2-treated neurons) to quantify antioxidant response .
  • Proteasome activity : Monitor 20S/26S proteasome degradation of fluorogenic substrates (e.g., Suc-LLVY-AMC) in this compound-treated cells .
  • Telomere length assays : Combine qPCR (for relative telomere length) with FISH to validate telomerase activation in aging models .

Q. How can researchers validate the anti-inflammatory mechanisms of this compound derivatives in prostate cancer?

  • In vitro models : Treat LNCaP/PC-3 cells with derivatives and measure NF-κB inhibition (e.g., ELISA for IL-6/TNF-α) .
  • Metabolomic profiling : Use LC-MS to track prostaglandin E2 (PGE2) and arachidonic acid pathways .
  • Structural-activity relationships (SAR) : Compare derivatives (e.g., hydroxylation at C-6 vs. C-16) to identify critical functional groups .

Q. Methodological Guidance

Q. What analytical techniques are essential for characterizing this compound derivatives?

  • NMR spectroscopy : Assign δH/δC shifts for epoxide (C-9(11): δC 57.9/67.5) and hydroxyl groups (C-3β: δH 3.45) .
  • HRMS : Confirm molecular formulas (e.g., C30H48O6 for compound 14 via m/z 527.3350 [M + Na]+) .
  • TLC bioautography : Screen antifungal/antiproliferative activity directly on chromatograms .

Q. How should researchers design controlled studies to minimize variability in fungal biotransformation?

  • Negative controls : Use fungal cultures without this compound to rule out endogenous metabolites .
  • Replication : Perform triplicate fermentations under identical conditions .
  • Time-course analysis : Sample at 24-hour intervals to track metabolite progression .

Q. Data Contradiction Analysis

Q. Why do some studies report this compound derivatives as telomerase activators while others show no effect?

Discrepancies may stem from:

  • Cell-type specificity : Telomerase is inactive in somatic cells but reactivated in stem/cancer cells .
  • Dosage thresholds : Effective concentrations (e.g., 10 µM for compound 3 vs. 50 µM for compound 14) vary by derivative .
  • Assay interference : Endotoxin contamination in fungal cultures may skew ELISA results .

Properties

IUPAC Name

(3S,5R,6S,8S,10S,13R,14S,16S,17R)-17-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6,16-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O5/c1-25(2)21(33)10-12-27(5)17-9-13-28(6)24(30(8)14-11-22(35-30)26(3,4)34)20(32)16-29(28,7)18(17)15-19(31)23(25)27/h9,18-24,31-34H,10-16H2,1-8H3/t18-,19+,20+,21+,22+,23+,24+,27-,28-,29+,30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNESISUQBYQIIU-LOIFQKOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC2(C1C(CC3C2=CCC4(C3(CC(C4C5(CCC(O5)C(C)(C)O)C)O)C)C)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@H](O1)C(C)(C)O)[C@H]2[C@H](C[C@@]3([C@@]2(CC=C4[C@H]3C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401170200
Record name (3β,6α,16β,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401170200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86541-79-9
Record name (3β,6α,16β,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86541-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3β,6α,16β,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401170200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Astragenol
Reactant of Route 2
Astragenol
Reactant of Route 3
Astragenol
Reactant of Route 4
Astragenol
Reactant of Route 5
Astragenol
Reactant of Route 6
Astragenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.